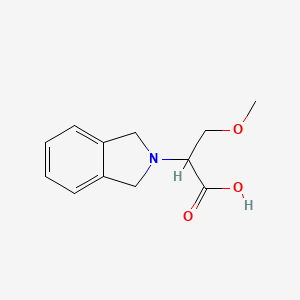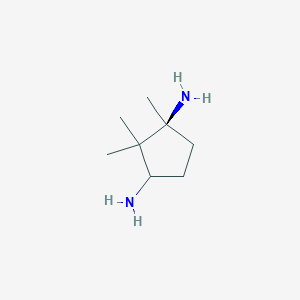
(1S)-1,2,2-trimethylcyclopentane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,2,2-trimethylcyclopentane-1,3-diamine: is an organic compound with a unique structure characterized by a cyclopentane ring substituted with three methyl groups and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1,2,2-trimethylcyclopentane-1,3-diamine typically involves the cyclization of appropriate precursors followed by the introduction of amine groups. One common method is the reduction of a corresponding dinitrile compound using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-1,2,2-trimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted amines, imines, and nitriles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1S)-1,2,2-trimethylcyclopentane-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its amine groups can interact with biological molecules, making it a candidate for drug design and development.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of (1S)-1,2,2-trimethylcyclopentane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
(1R)-1,2,2-trimethylcyclopentane-1,3-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1,2,2-trimethylcyclopentane-1,3-diamine: A compound with the same core structure but lacking stereochemistry, leading to different reactivity and applications.
1,2,2-trimethylcyclopentane-1,3-diol: A related compound with hydroxyl groups instead of amine groups, exhibiting different chemical behavior.
Uniqueness: (1S)-1,2,2-trimethylcyclopentane-1,3-diamine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can lead to distinct biological activities and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(1S)-1,2,2-trimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-7(2)6(9)4-5-8(7,3)10/h6H,4-5,9-10H2,1-3H3/t6?,8-/m0/s1 |
Clave InChI |
XBFJECMZLDVTML-XDKWHASVSA-N |
SMILES isomérico |
C[C@@]1(CCC(C1(C)C)N)N |
SMILES canónico |
CC1(C(CCC1(C)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate](/img/structure/B14790308.png)
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14790316.png)

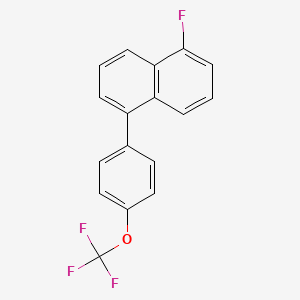
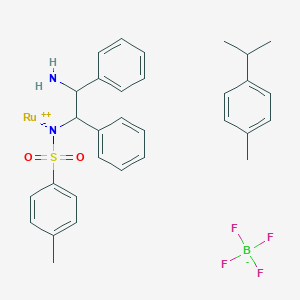


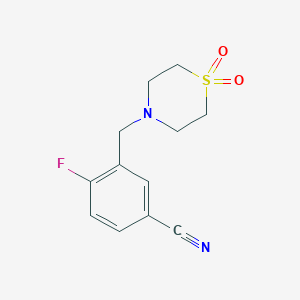
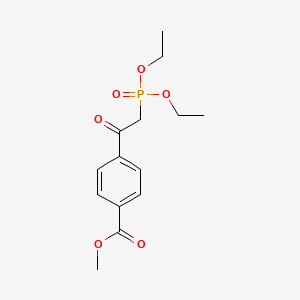
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790364.png)

![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)
